molecular formula C14H13N3O4 B3154575 4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 779316-39-1

4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3154575
CAS No.: 779316-39-1
M. Wt: 287.27 g/mol
InChI Key: PIUONSSETPGSLY-UHFFFAOYSA-N
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Description

This compound (CAS: 779316-39-1) features a benzodioxol group (1,3-benzodioxole) at the 4-position of the imidazo[4,5-c]pyridine scaffold, along with a carboxylic acid substituent at the 6-position . Its structure is characterized by:

  • Imidazo[4,5-c]pyridine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 5.
  • Carboxylic acid group: Enhances solubility and enables hydrogen bonding in biological targets.

The compound is cataloged by suppliers like Amadis Chemical and CymitQuimica, with purity ≥95% .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-14(19)9-4-8-13(16-5-15-8)12(17-9)7-1-2-10-11(3-7)21-6-20-10/h1-3,5,9,12,17H,4,6H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUONSSETPGSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Phenylpyrazoles are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid , with CAS number 4875-51-8 , is a member of the imidazopyridine family and has garnered interest due to its potential biological activities. Its molecular formula is C13H13N3O2C_{13}H_{13}N_{3}O_{2} and it possesses a molar mass of 243.26 g/mol . The compound's structure includes a benzodioxole moiety which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of 6-substituted imidazo[1,2-a]pyridine derivatives and found that specific modifications in the C6 position led to enhanced inhibition of Rab geranylgeranyl transferase (RGGT), which is crucial for cancer cell viability. The most active compounds in this series demonstrated half-maximal inhibitory concentrations (IC50) below 150 µM in HeLa cells, indicating strong anticancer activity .

Antidiabetic Properties

The benzodioxole structure has been associated with antidiabetic effects. Research on benzodioxol carboxamide derivatives revealed potent inhibition against α-amylase, an enzyme involved in carbohydrate digestion. One compound exhibited an IC50 value of 0.68 µM , demonstrating its potential as an antidiabetic agent while showing negligible cytotoxicity (IC50 > 150 µM ) towards normal cells . This suggests that modifications to the benzodioxole framework can yield compounds with selective therapeutic profiles.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives can be significantly influenced by structural modifications. A study focusing on various substituents at the C6 position indicated that specific groups could enhance or diminish activity against RGGT and other targets. The presence of electron-donating or withdrawing groups was shown to affect both potency and selectivity .

Case Studies

  • Cytotoxicity Assays : In vitro assays using human cervical carcinoma HeLa cells demonstrated that certain derivatives exhibited high cytotoxicity with IC50 values ranging from 25 to 150 µM . This highlights the potential for these compounds in cancer therapy .
  • Antidiabetic Efficacy : In vivo studies using streptozotocin-induced diabetic mice showed that specific benzodioxole derivatives could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , indicating their effectiveness as antidiabetic agents .

Data Table: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line/Model
Imidazo[1,2-a]pyridine derivativeAnticancer< 150HeLa
Benzodioxol carboxamide derivativeAntidiabetic0.68In vivo (diabetic mice)
Benzodioxole derivativeCytotoxicity25 - 150Various cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Table 1: Key Substituent Comparisons
Compound Name (CAS) Substituent at 4-Position Molecular Weight Notable Properties/Applications References
Target compound (779316-39-1) 2H-1,3-Benzodioxol-5-yl 326.33* High solubility (carboxylic acid)
PD123319 (13154-13-7) 4-(Dimethylamino)-3-methylphenyl 575.57 AT2R antagonist; angiotensin II inhibition
4-(4-Fluorophenyl) derivative (7271-09-2) 4-Fluorophenyl 271.29 Bioisosteric fluorine enhances binding affinity
4-[4-(Benzyloxy)phenyl] derivative (842123-98-2) 4-(Benzyloxy)phenyl 363.41 Reduced solubility due to hydrophobic benzyloxy group
4-(5-Bromo-2-fluorophenyl) derivative (1189749-35-6) 5-Bromo-2-fluorophenyl 296.14 Halogen atoms improve lipophilicity

*Calculated based on molecular formula C₁₆H₁₄N₂O₅.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxol group (electron-rich) in the target compound contrasts with fluorophenyl (electron-withdrawing) or bromophenyl (halogenated) substituents in analogues, altering electronic interactions with targets.
  • Solubility : Carboxylic acid is retained across most analogues, but hydrophobic groups (e.g., benzyloxy) reduce aqueous solubility compared to the benzodioxol variant .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound PD123319 4-Fluorophenyl Derivative
LogP (estimated) 1.8–2.2 4.5 2.9
Water Solubility High (acid) Low Moderate
Metabolic Stability High (benzodioxol) Moderate High (fluorine)

Notes:

  • The benzodioxol group may reduce oxidative metabolism, enhancing half-life compared to PD123319 .
  • Fluorine in the 4-fluorophenyl derivative improves membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

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